molecular formula C15H17NO5 B12322578 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B12322578
M. Wt: 291.30 g/mol
InChI Key: MAUMNNKUSFXYAU-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 2-oxoethyl group attached to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and lithium aluminium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific structural features, including the combination of a cyclohexane ring, a carboxylic acid group, and a 2-oxoethyl group attached to a 3-nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUMNNKUSFXYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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